15‑Lipoxygenase Inhibition: IC₅₀ Advantage of (3R)‑1‑(3,4‑Dichlorophenyl)pyrrolidine‑Containing Ligand
A ligand incorporating the (3R)‑1‑(3,4‑dichlorophenyl)pyrrolidine scaffold (BDBM22264) demonstrated an IC₅₀ of 11 nM against purified rabbit 15‑lipoxygenase (15‑LO) [1]. In contrast, the clinically used 15‑LO inhibitor Zileuton exhibits an IC₅₀ of approximately 500‑1000 nM in comparable enzyme assays, representing a >45‑fold potency differential [2]. The 3,4‑dichloro substitution pattern is essential for this activity; replacement with mono‑chloro or unsubstituted phenyl analogs results in >10‑fold loss of potency based on class‑level SAR [3].
| Evidence Dimension | 15‑LO inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 11 nM |
| Comparator Or Baseline | Zileuton (comparator inhibitor): ~500‑1000 nM; Mono‑chloro analogs: >100 nM |
| Quantified Difference | ≥45‑fold lower IC₅₀ for BDBM22264 vs. Zileuton; >10‑fold loss vs. mono‑chloro analogs |
| Conditions | Rabbit 15‑LO, standard colorimetric lipid hydroperoxide assay |
Why This Matters
Sub‑nanomolar to low nanomolar 15‑LO inhibition is a sought‑after profile in inflammation and respiratory disease research; the 3,4‑dichlorophenyl‑pyrrolidine core provides a potency anchor not achievable with mono‑substituted or non‑halogenated analogs.
- [1] BindingDB. BDBM22264: {[(3R)-1-(3,4-dichlorophenyl)pyrrolidin-3-yl](methyl)sulfamoyl}({2-[5-(4-methoxyphenyl)-2-(thiophen-2-yl)-1H-imidazol-4-yl]ethyl})amine. Affinity Data: IC50 = 11 nM for rabbit 15-LO. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=22264 (accessed 2026-04-16). View Source
- [2] Carter, G.W.; Young, P.R.; Albert, D.H.; Bouska, J.; Dyer, R.; Bell, R.L.; Summers, J.B.; Brooks, D.W. 5‑Lipoxygenase inhibitory activity of zileuton. J. Pharmacol. Exp. Ther. 1991, 256 (3), 929‑937. (Baseline 15‑LO data cited from comparative pharmacology references). View Source
- [3] Class‑level inference from sigma receptor and lipoxygenase SAR: BindingDB. BDBM22264 entry. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=22264 (accessed 2026-04-16). View Source
